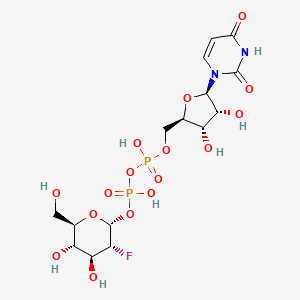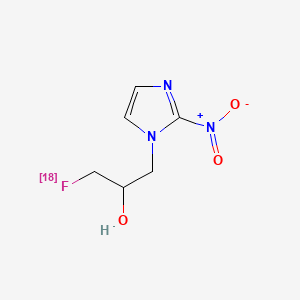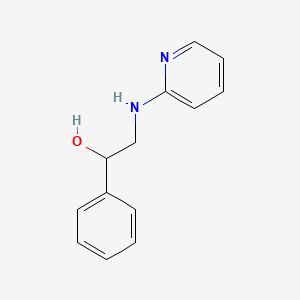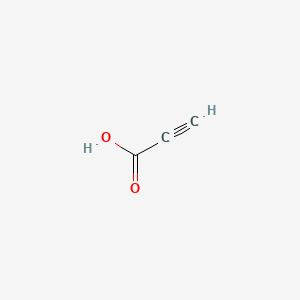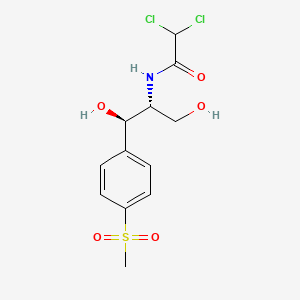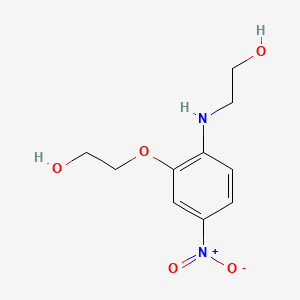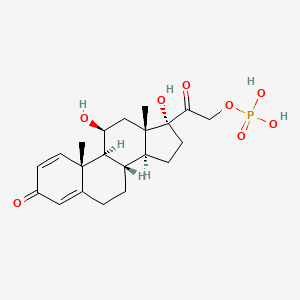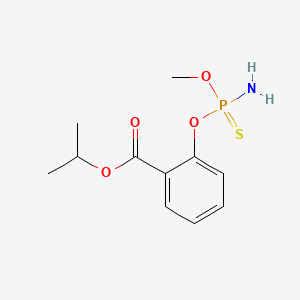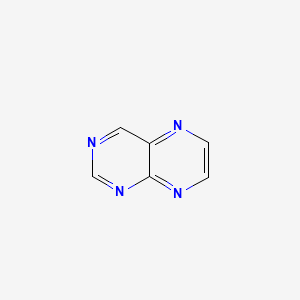![molecular formula C16H17ClN2OS B1203219 2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol CAS No. 3546-08-5](/img/structure/B1203219.png)
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic agents. This compound is structurally characterized by a phenothiazine core with a chloro substituent at the 2-position and a 3-(methylamino)propyl group at the 10-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated at the 2-position using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
Alkylation: The chlorinated phenothiazine is alkylated with 3-(methylamino)propyl chloride under basic conditions to introduce the 3-(methylamino)propyl group at the 10-position.
Hydroxylation: Finally, the compound is hydroxylated at the 7-position using hydroxylating agents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group at the 2-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic properties and potential therapeutic applications in treating psychiatric disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, particularly D2 receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: It also interacts with serotonin receptors, contributing to its overall pharmacological profile.
Pathways Involved: The compound modulates neurotransmitter pathways, leading to alterations in neurotransmission and subsequent therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine compound used in the treatment of schizophrenia.
Fluphenazine: Known for its long-acting antipsychotic effects.
Uniqueness
2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of chloro and 3-(methylamino)propyl groups enhances its receptor binding affinity and therapeutic efficacy compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
3546-08-5 |
|---|---|
Molekularformel |
C16H17ClN2OS |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
8-chloro-10-[3-(methylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2OS/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)21-15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3 |
InChI-Schlüssel |
SQSNGPIVSCOKRR-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Kanonische SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


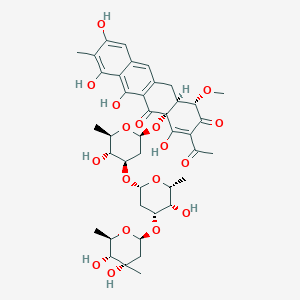
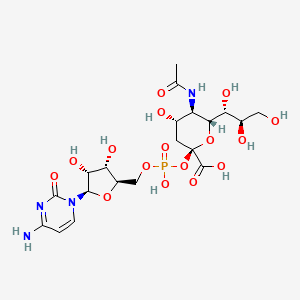
![[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid](/img/structure/B1203139.png)
